Cas no 791626-58-9 (6-Bromoquinolin-2-amine)

6-Bromoquinolin-2-amine is a brominated quinoline derivative with a primary amine functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further structural diversification. Its amine group allows for derivatization through acylation, alkylation, or condensation reactions. The quinoline scaffold contributes to its utility in medicinal chemistry, often employed in the development of bioactive molecules. High purity grades are available to ensure reproducibility in research and industrial applications.
6-Bromoquinolin-2-amine structure
6-Bromoquinolin-2-amine structure
Product Name:6-Bromoquinolin-2-amine
CAS No:791626-58-9
MF:C9H7BrN2
MW:223.069280862808
MDL:MFCD06738670
CID:555661
PubChem ID:11183666
Update Time:2025-10-29

6-Bromoquinolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromoquinolin-2-amine
    • 2-Amino-6-bromoquinoline
    • (6-Bromoquinolin-2-yl)amine
    • 2-Quinolinamine, 6-bromo-
    • 6-BROMO-2-QUINAZOLINAMINE
    • 6-BroMo-2-quinolinaMine
    • 6-Bromo-quinolin-2-ylamine
    • Z1209414916
    • J-501656
    • DTXSID00457979
    • A864904
    • VWB93581
    • CHEMBL189197
    • MFCD06738670
    • AKOS013154493
    • SY017658
    • SCHEMBL9312
    • 6-Bromo-2-aminoquinoline
    • 2,2,3,3,5,5,6,6-OCTAFLUORO-4,4-BIPHENYLDICARBONITRILE
    • GSKICCPQEZRQEC-UHFFFAOYSA-N
    • FT-0700545
    • 791626-58-9
    • AC-23309
    • BDBM50154591
    • F9995-2572
    • CS-0019316
    • GS-6166
    • EN300-121798
    • 6-Bromo-2-quinolinamine (ACI)
    • MDL: MFCD06738670
    • Inchi: 1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
    • InChI Key: GSKICCPQEZRQEC-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(N=C(C=C2)N)=CC=1

Computed Properties

  • Exact Mass: 221.97900
  • Monoisotopic Mass: 221.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.649
  • Melting Point: No data available
  • Boiling Point: 425.3±37.0 °C at 760 mmHg
  • Flash Point: 211.0±26.5 °C
  • Refractive Index: 1.732
  • PSA: 38.91000
  • LogP: 3.16070
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

6-Bromoquinolin-2-amine Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromoquinolin-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Morpholine ,  Potassium tert-butoxide Solvents: 1,2-Dimethoxyethane
Reference
Development of 2-Aminoquinoline Derivatives as Ligands for Tec SH3 Domain
Smith, Jessica, 2010, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butylamine ,  p-Toluenesulfonic anhydride Solvents: Chloroform ,  Trifluorotoluene ;  0 - 10 °C; 30 min, 5 - 12 °C; 5 - 12 °C
1.2 Reagents: Trifluoroacetic acid ;  10 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 9 - 10, rt
Reference
Synthesis, photophysical and electrochemical properties of aza-boron-diquinomethene complexes
Wang, Danfeng; Liu, Rui; Chen, Chen; Wang, Shifan; Chang, Jin; et al, Dyes and Pigments, 2013, 99(1), 240-249

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ;  1 h, 0 °C; 15 min, 0 °C; 0 °C → rt; 8 h, rt
1.2 Reagents: Piperidine ;  rt; 6 h, rt
Reference
Reaction of Pyridine-N-Oxides with Tertiary sp2-N-Nucleophiles: An Efficient Synthesis of Precursors for N-(Pyrid-2-yl)-Substituted N-Heterocyclic Carbenes
Bugaenko, Dmitry I.; Yurovskaya, Marina A.; Karchava, Alexander V., Advanced Synthesis & Catalysis, 2020, 362(24), 5777-5782

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butylamine ,  p-Toluenesulfonic anhydride Solvents: Dichloromethane ,  Water ;  2 h, 5 - 12 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Toluene ;  6 h, 70 °C
Reference
Aza-boron-diquinomethene complexes bearing N-aryl chromophores: synthesis, crystal structures, tunable photophysics, the protonation effect and their application as pH sensors
Zhu, Xiaolin; Huang, Hai; Liu, Rui; Jin, Xiaodong; Li, Yuhao; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(15), 3774-3782

Production Method 5

Reaction Conditions
1.1 Reagents: Acetamide ,  Potassium carbonate ;  200 °C
Reference
Identification and specificity studies of small-molecule ligands for SH3 protein domains
Inglis, Steven R.; Stojkoski, Cvetan; Branson, Kim M.; Cawthray, Jacquie F.; Fritz, Daniel; et al, Journal of Medicinal Chemistry, 2004, 47(22), 5405-5417

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 h, rt → 140 °C; 140 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  pH 7
1.3 Reagents: 4-Methoxybenzylamine Solvents: Ethanol ,  Toluene ;  heated; 45 min, rt → 155 °C
1.4 Reagents: Trifluoroacetic acid ;  90 min, rt → 60 °C
Reference
From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)
Cheng, Yuan; Judd, Ted C.; Bartberger, Michael D.; Brown, James; Chen, Kui; et al, Journal of Medicinal Chemistry, 2011, 54(16), 5836-5857

6-Bromoquinolin-2-amine Raw materials

6-Bromoquinolin-2-amine Preparation Products

6-Bromoquinolin-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:791626-58-9)6-Bromoquinolin-2-amine
Order Number:A864904
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:49
Price ($):1468.0/419.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:791626-58-9)6-Bromoquinolin-2-amine
A864904
Purity:99%/99%
Quantity:25g/5g
Price ($):1468.0/419.0
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